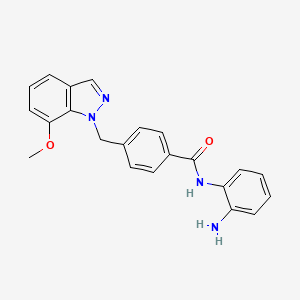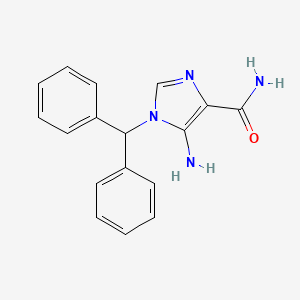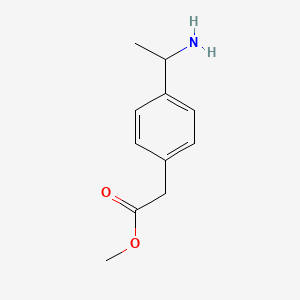
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a phenanthroline moiety, which is often associated with metal coordination and catalytic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate typically involves the condensation of ethyl 2-(4-methoxyphenyl)acetate with 1,10-phenanthroline-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.
Substitution: The phenanthroline and methoxyphenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry
Catalysis: The phenanthroline moiety can coordinate with metal ions, making the compound useful as a ligand in catalytic reactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Hydrazones are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: The compound could potentially act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry
Material Science: The compound’s ability to coordinate with metals can be exploited in the development of new materials with specific properties.
作用機序
The mechanism of action of (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate is largely dependent on its interaction with molecular targets. The phenanthroline moiety can coordinate with metal ions, influencing various biochemical pathways. The hydrazone group can interact with biological molecules, potentially leading to enzyme inhibition or antimicrobial effects.
類似化合物との比較
Similar Compounds
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-chlorophenyl)acetate
- (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-nitrophenyl)acetate
Uniqueness
The presence of the methoxy group in (Z)-Ethyl 2-(2-(1,10-phenanthrolin-5-yl)hydrazono)-2-(4-methoxyphenyl)acetate distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity
特性
分子式 |
C23H20N4O3 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
ethyl (2Z)-2-(4-methoxyphenyl)-2-(1,10-phenanthrolin-5-ylhydrazinylidene)acetate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-23(28)21(15-8-10-17(29-2)11-9-15)27-26-19-14-16-6-4-12-24-20(16)22-18(19)7-5-13-25-22/h4-14,26H,3H2,1-2H3/b27-21- |
InChIキー |
UIBXXYXPWHNHDF-MEFGMAGPSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)/C4=CC=C(C=C4)OC |
正規SMILES |
CCOC(=O)C(=NNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide](/img/structure/B12939729.png)

![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)

![3-Amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12939769.png)


![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)

![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
